Germane, triethylphenyl-
Description
Germane, triethylphenyl- (C₁₂H₁₉Ge) is an organogermanium compound featuring a germanium atom bonded to three ethyl groups (C₂H₅) and one phenyl group (C₆H₅). This compound is part of a broader class of organometallic germanes with applications in materials science, including polymer synthesis and thin-film deposition via techniques like MOCVD (Metal-Organic Chemical Vapor Deposition) . Its synthesis typically involves reacting triethylgermanium chloride with an aryl halide (e.g., iodobenzene) in the presence of a Grignard reagent (e.g., iPrMgCl·LiCl) under inert conditions .
Properties
CAS No. |
2817-41-6 |
|---|---|
Molecular Formula |
C12H20Ge |
Molecular Weight |
236.92 g/mol |
IUPAC Name |
triethyl(phenyl)germane |
InChI |
InChI=1S/C12H20Ge/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
KFBXDVJSBYBBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Germane, triethylphenyl- can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with triethylphenylmagnesium bromide (C6H5Ge(C2H5)3MgBr) in an ether solution. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of Germane, triethylphenyl- often involves the reduction of germanium dioxide (GeO2) or germanium tetrachloride with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These methods are preferred due to their higher yields and scalability .
Chemical Reactions Analysis
Types of Reactions: Germane, triethylphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide (GeO2) and other germanium oxides.
Reduction: Reduction reactions can produce lower oxidation state germanium compounds.
Substitution: The ethyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organolithium compounds (RLi) are often employed.
Major Products:
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds
Scientific Research Applications
Germane, triethylphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential biological activity and its use in developing new pharmaceuticals.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in cancer treatment.
Mechanism of Action
The mechanism of action of Germane, triethylphenyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Notes and Limitations
- Data Gaps : Exact melting/boiling points and toxicity data for triethylphenylgermane are unavailable in the provided evidence. Further experimental studies are needed.
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